N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide
Description
This compound features a tetrahydrothieno[2,3-c]pyridine core substituted at position 6 with an acetyl group and at position 3 with a carbamoyl moiety. A benzo[d]thiazole-6-carboxamide group is attached at position 2 of the thienopyridine scaffold.
Properties
IUPAC Name |
N-(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-9(23)22-5-4-11-14(7-22)27-18(15(11)16(19)24)21-17(25)10-2-3-12-13(6-10)26-8-20-12/h2-3,6,8H,4-5,7H2,1H3,(H2,19,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXICEJSQPDOGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors, contributing to their diverse biological activities.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to cause significant and dose-dependent changes in cell cycle phases.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H16N4O3S2
- Molecular Weight : 400.47 g/mol
- IUPAC Name : N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-6-carboxamide
- CAS Number : 864857-74-9
The structural formula indicates the presence of a thieno[2,3-c]pyridine moiety fused with a benzothiazole ring, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole derivatives. The mechanism often involves inhibition of key enzymes such as thymidylate synthase (TS), which is crucial in DNA synthesis.
- Mechanism of Action :
-
Case Studies :
- A study on related thieno[2,3-c]pyridine derivatives demonstrated potent cytotoxic effects against various cancer cell lines including MCF-7 and HeLa cells .
- Another investigation reported that certain derivatives exhibited IC50 values as low as 0.00054 μg/mL against KB cells, indicating high potency compared to established chemotherapeutics .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
- Inhibition Studies :
- Some derivatives have been found effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating significant antibacterial properties .
- The structural features that contribute to this activity include the presence of electron-withdrawing groups that enhance interaction with microbial targets.
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
Key Analogs:
6-Acetyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine Core Structure: Identical tetrahydrothieno[2,3-c]pyridine. Substituents:
- Position 3: Ethoxycarbonyl (ester group).
- Position 6: Acetyl.
- Bioactivity : Serves as a precursor in diarylthiophene derivatives with enhanced TNF-α inhibition (IC₅₀ < 1 μM) compared to FR133605 .
- Significance : The ethoxycarbonyl group contributes to lipophilicity, while substitution with carbamoyl (as in the target compound) may improve hydrogen bonding and solubility.
N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride Core Structure: Tetrahydrothieno[2,3-c]pyridine. Substituents:
- Position 6: Benzyl (enhanced lipophilicity).
- Position 3: Benzo[d]thiazole.
- Position 2: Thiophene acetamide.
Data Table: Structural and Functional Comparison
Key Findings and Implications
Position 3 Substitutions: Ethoxycarbonyl (ester) vs. Benzo[d]thiazole at position 3 (in the hydrochloride analog) suggests divergent targeting, possibly kinase inhibition .
Position 6 Modifications :
- Acetyl vs. benzyl: Acetyl groups balance lipophilicity and solubility, whereas benzyl increases hydrophobicity, affecting bioavailability .
Bioactivity Gaps :
- The target compound’s TNF-α inhibition or kinase activity remains uncharacterized. Empirical studies are needed to validate hypotheses derived from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
